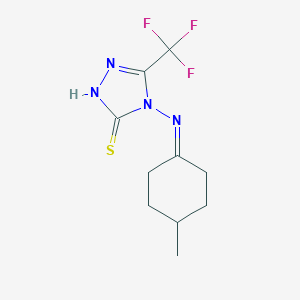

N-isopropyl-3-(4-propoxyphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-isopropyl-3-(4-propoxyphenyl)acrylamide, also known as IPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPPA is a monomer that can be polymerized to form a variety of functional materials, such as hydrogels, coatings, and membranes. The unique chemical structure of IPPA allows for the modification of its properties by altering the length and composition of the polymer chains.

科学的研究の応用

N-isopropyl-3-(4-propoxyphenyl)acrylamide has been widely used in scientific research due to its unique properties, such as biocompatibility, tunable mechanical properties, and responsive behavior. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based hydrogels have been developed for various applications, such as tissue engineering, drug delivery, and biosensing. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based coatings have been used to modify the surface properties of materials, such as metals, polymers, and ceramics, for applications in corrosion protection, antifouling, and lubrication. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based membranes have been developed for applications in water purification, gas separation, and fuel cells.

作用機序

The mechanism of action of N-isopropyl-3-(4-propoxyphenyl)acrylamide is related to its chemical structure, which contains a hydrophobic propoxyphenyl group and a hydrophilic acrylamide group. N-isopropyl-3-(4-propoxyphenyl)acrylamide can form intermolecular interactions, such as hydrogen bonding and π-π stacking, with other molecules, such as water, proteins, and drugs. N-isopropyl-3-(4-propoxyphenyl)acrylamide can also undergo reversible hydrolysis and dehydration reactions, which can lead to changes in its physical and chemical properties. The mechanism of action of N-isopropyl-3-(4-propoxyphenyl)acrylamide can be further studied by using various analytical techniques, such as spectroscopy, microscopy, and rheology.

Biochemical and Physiological Effects

N-isopropyl-3-(4-propoxyphenyl)acrylamide has been shown to exhibit low toxicity and high biocompatibility in vitro and in vivo studies. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based hydrogels have been used as scaffolds for cell growth and tissue regeneration, without inducing significant inflammatory or immune responses. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based coatings have been used to prevent bacterial adhesion and biofilm formation on medical devices, without affecting the viability or function of host cells. N-isopropyl-3-(4-propoxyphenyl)acrylamide-based membranes have been used to selectively transport ions and molecules, without inducing significant fouling or degradation.

実験室実験の利点と制限

N-isopropyl-3-(4-propoxyphenyl)acrylamide has several advantages for lab experiments, such as easy synthesis, high purity, and tunable properties. N-isopropyl-3-(4-propoxyphenyl)acrylamide can be polymerized by various methods, such as radical polymerization, ionic polymerization, and click chemistry, to obtain different types of polymers with controlled molecular weight, polydispersity, and functionality. N-isopropyl-3-(4-propoxyphenyl)acrylamide can also be modified by various functional groups, such as carboxyl, amino, and hydroxyl groups, to obtain different properties, such as pH-responsive, temperature-responsive, and stimuli-responsive. However, N-isopropyl-3-(4-propoxyphenyl)acrylamide also has some limitations for lab experiments, such as low solubility, high viscosity, and limited stability. N-isopropyl-3-(4-propoxyphenyl)acrylamide may require special handling, such as using organic solvents, surfactants, or stabilizers, to avoid aggregation, precipitation, or degradation.

将来の方向性

N-isopropyl-3-(4-propoxyphenyl)acrylamide has great potential for future research and development in various fields. Some possible future directions are:

1. Developing new synthesis methods for N-isopropyl-3-(4-propoxyphenyl)acrylamide with higher yield, lower cost, and greener process.

2. Exploring new scientific research applications for N-isopropyl-3-(4-propoxyphenyl)acrylamide, such as 3D printing, microfluidics, and optoelectronics.

3. Investigating the mechanism of action of N-isopropyl-3-(4-propoxyphenyl)acrylamide in more detail, using advanced analytical techniques, such as X-ray crystallography, NMR spectroscopy, and molecular modeling.

4. Developing new N-isopropyl-3-(4-propoxyphenyl)acrylamide-based materials with enhanced properties, such as self-healing, antimicrobial, and conductive.

5. Testing the biocompatibility and safety of N-isopropyl-3-(4-propoxyphenyl)acrylamide-based materials in more complex biological systems, such as animal models and clinical trials.

In conclusion, N-isopropyl-3-(4-propoxyphenyl)acrylamide is a promising chemical compound that has attracted much attention in scientific research due to its unique properties and potential applications. N-isopropyl-3-(4-propoxyphenyl)acrylamide can be synthesized by a two-step reaction process and polymerized to form various functional materials. N-isopropyl-3-(4-propoxyphenyl)acrylamide has been used in various fields, such as tissue engineering, drug delivery, and water purification. N-isopropyl-3-(4-propoxyphenyl)acrylamide has low toxicity and high biocompatibility and can be modified to obtain different properties. N-isopropyl-3-(4-propoxyphenyl)acrylamide has some advantages and limitations for lab experiments and has great potential for future research and development.

合成法

N-isopropyl-3-(4-propoxyphenyl)acrylamide can be synthesized through a two-step reaction process. The first step involves the reaction of 4-propoxyphenylacetic acid with isopropylamine to form N-isopropyl-4-propoxyphenylacetamide. The second step involves the reaction of N-isopropyl-4-propoxyphenylacetamide with acryloyl chloride to form N-isopropyl-3-(4-propoxyphenyl)acrylamide. The synthesis process can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst, to obtain high yield and purity of N-isopropyl-3-(4-propoxyphenyl)acrylamide.

特性

製品名 |

N-isopropyl-3-(4-propoxyphenyl)acrylamide |

|---|---|

分子式 |

C15H21NO2 |

分子量 |

247.33 g/mol |

IUPAC名 |

(E)-N-propan-2-yl-3-(4-propoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C15H21NO2/c1-4-11-18-14-8-5-13(6-9-14)7-10-15(17)16-12(2)3/h5-10,12H,4,11H2,1-3H3,(H,16,17)/b10-7+ |

InChIキー |

WGKPAQKJQLAWLA-JXMROGBWSA-N |

異性体SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC(C)C |

SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC(C)C |

正規SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254993.png)

![ethyl 4-[[2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B254999.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)

![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255013.png)

![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)

![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)

![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)

![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)

![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)

![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)

![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)